N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid
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Overview
Description
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a compound that combines the properties of an amide and a hydroxy acid. The compound is known for its surfactant properties and is used in various industrial and scientific applications. The molecular formula of N-[3-(dimethylamino)propyl]docosanamide is C27H56N2O, and the molecular formula of 2-hydroxypropanoic acid is C3H6O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]docosanamide typically involves the reaction of docosanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature range of 80-100°C and using an inert atmosphere to prevent oxidation.
For 2-hydroxypropanoic acid, it is commonly produced through the fermentation of carbohydrates by lactic acid bacteria. The fermentation process involves maintaining a pH range of 5.0-6.0 and a temperature range of 30-40°C .
Industrial Production Methods
In industrial settings, N-[3-(dimethylamino)propyl]docosanamide is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous stirring and the use of high-purity reactants to minimize impurities .
2-hydroxypropanoic acid is produced industrially through both fermentation and chemical synthesis. The fermentation process is scaled up using bioreactors, while chemical synthesis involves the hydrolysis of lactonitrile under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although this reaction is less common.
2-hydroxypropanoic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to pyruvic acid.
Common Reagents and Conditions
Hydrolysis: Uses water and either hydrochloric acid or sodium hydroxide as reagents.
Esterification: Uses alcohols and sulfuric acid as a catalyst
Major Products
Hydrolysis of N-[3-(dimethylamino)propyl]docosanamide: Produces docosanoic acid and 3-(dimethylamino)propylamine.
Esterification of 2-hydroxypropanoic acid: Produces esters such as ethyl lactate.
Scientific Research Applications
N-[3-(dimethylamino)propyl]docosanamide is used in various scientific research applications, including:
Surfactants: Used in formulations for detergents and emulsifiers.
Biomedical Research: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
2-hydroxypropanoic acid is widely used in:
Biodegradable Plastics: As a monomer for polylactic acid production.
Food Industry: As a preservative and flavoring agent.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]docosanamide involves its ability to reduce surface tension, making it effective as a surfactant. It interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .
2-hydroxypropanoic acid acts as a metabolic intermediate in various biochemical pathways. It is involved in glycolysis and can be converted to pyruvate, which enters the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]docosanamide: Similar compounds include N-[3-(dimethylamino)propyl]stearamide and N-[3-(dimethylamino)propyl]palmitamide.
2-hydroxypropanoic acid: Similar compounds include 2-hydroxybutanoic acid and 2-hydroxyisobutyric acid.
Uniqueness
N-[3-(dimethylamino)propyl]docosanamide is unique due to its long carbon chain, which imparts distinct hydrophobic properties, making it highly effective in reducing surface tension .
2-hydroxypropanoic acid is unique for its role in metabolic pathways and its biodegradability, making it environmentally friendly .
Properties
CAS No. |
221446-54-4 |
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Molecular Formula |
C30H62N2O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6) |
InChI Key |
NSFSVQXYLWDILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Origin of Product |
United States |
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